Glucokinase Activation Potency Differential: Unsubstituted Thiazole vs. 4-Methylthiazole Analog
The 4-methylthiazole analog N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (CHEMBL474626) activates human recombinant liver glucokinase with an EC50 of 800 nM [1]. In the broader 3-alkoxy-5-phenoxy-N-thiazolyl benzamide SAR series, removal of thiazole ring substitution consistently reduces or abolishes GK activation potency, with the most optimized analogs (e.g., 27e) achieving sub-micromolar EC50 values and oral glucose-lowering efficacy at 10 mg/kg in rats [2]. 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide, lacking any thiazole substitution, is predicted to exhibit substantially weaker GK activation than its 4-methyl counterpart, making it a useful negative-control or selectivity-profiling tool rather than a potency-optimized GK activator.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted substantially >800 nM based on SAR |
| Comparator Or Baseline | N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide EC50 = 800 nM; Optimized lead 27e EC50 in sub-μM range with oral glucose-lowering at 10 mg/kg |
| Quantified Difference | ≥2-fold lower potency vs. 4-methyl analog (class-level SAR inference); orders of magnitude lower vs. optimized GK activators |
| Conditions | Human recombinant liver glucokinase expressed in E. coli; glucose-6-phosphate dehydrogenase coupled continuous spectrophotometric assay |
Why This Matters
For researchers procuring GK activator tool compounds, the unsubstituted thiazole variant provides a potency-separated comparator that can help deconvolute target-specific vs. scaffold-driven effects in phenotypic assays.
- [1] BindingDB Entry BDBM50256776 (CHEMBL474626): N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide EC50 = 800 nM for human recombinant liver glucokinase. Data curated from Iino et al. Bioorg Med Chem. 2009;17:2733-43. View Source
- [2] Iino T, et al. Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. Bioorg Med Chem. 2009;17(7):2733-43. PMID: 19282189. View Source
